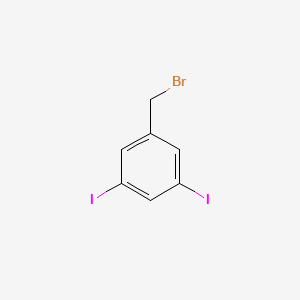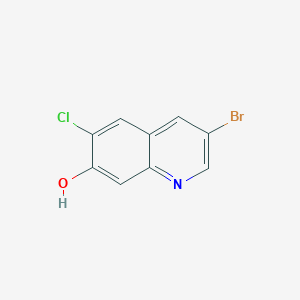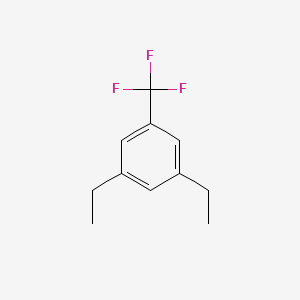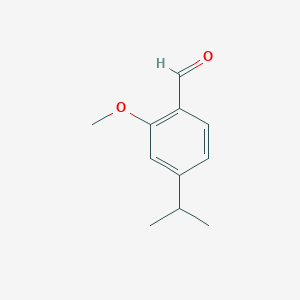
Benzaldehyde, 2-methoxy-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-methoxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, featuring an isopropyl group at the 4-position and a methoxy group at the 2-position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzaldehyde derivatives. For instance, starting with 4-isopropylbenzaldehyde, a methoxy group can be introduced at the 2-position using methanol in the presence of a catalyst such as potassium carbonate .
Industrial Production Methods: Industrial production of substituted benzaldehydes often employs a two-step, one-pot reduction/cross-coupling procedure. This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, protecting the latent aldehyde and making it suitable for subsequent cross-coupling with organometallic reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: 4-isopropyl-2-methoxybenzoic acid.
Reduction: 4-isopropyl-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Isopropyl-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds
Mechanism of Action
The mechanism of action of 4-isopropyl-2-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Methoxybenzaldehyde: Lacks the isopropyl group, making it less hydrophobic.
4-Methoxybenzaldehyde: Lacks the isopropyl group, affecting its steric properties.
4-Isopropylbenzaldehyde: Lacks the methoxy group, altering its electronic properties
Uniqueness: 4-Isopropyl-2-methoxybenzaldehyde is unique due to the presence of both the isopropyl and methoxy groups, which influence its chemical reactivity and physical properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
181035-65-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-4-5-10(7-12)11(6-9)13-3/h4-8H,1-3H3 |
InChI Key |
BNWZDXYRMCZZMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)


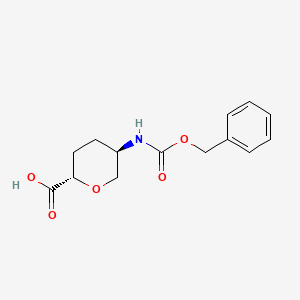
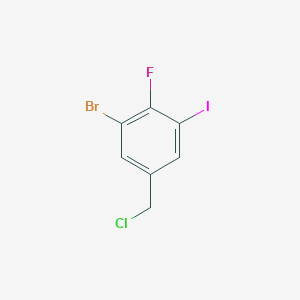
![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
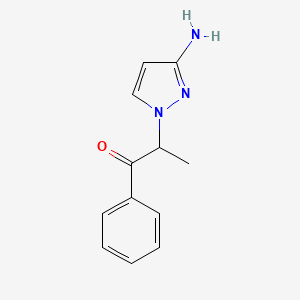
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)

